

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1287881

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**, a compound of interest in synthetic and medicinal chemistry.

Chemical Structure and Identifiers

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a chemical compound featuring a cyclobutane ring and a nitrile group attached to a phenyl ring substituted with a bromine atom at the meta position.

Visual Representation of Chemical Structure:

Caption: 2D structure of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.

Table 1: Chemical Identifiers^[1]

Identifier	Value
IUPAC Name	1-(3-bromophenyl)cyclobutane-1-carbonitrile
CAS Number	29786-38-7
Molecular Formula	C ₁₁ H ₁₀ BrN
Molecular Weight	236.11 g/mol
SMILES	<chem>C1CC(C1)(C#N)C2=CC(=CC=C2)Br</chem>
InChI Key	DXDKVAHRJJAWOH-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.

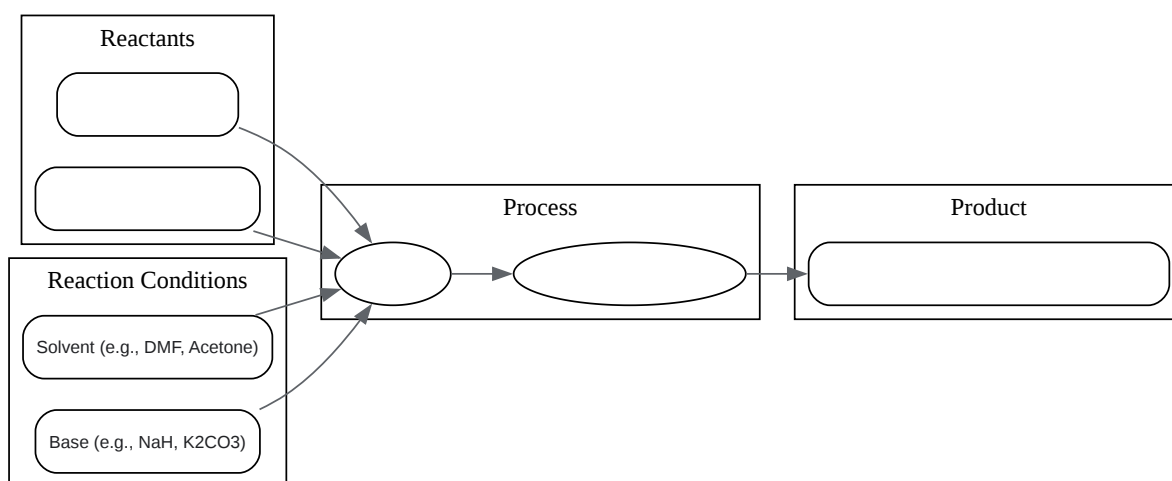
Table 2: Computed Physicochemical Properties^[1]

Property	Value
Molecular Weight	236.11 g/mol
XLogP3	3.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1
Exact Mass	234.99966 g/mol
Monoisotopic Mass	234.99966 g/mol
Topological Polar Surface Area	23.8 Å ²
Heavy Atom Count	13
Complexity	236

Synthesis

A plausible and commonly employed synthetic route to **1-(3-Bromophenyl)cyclobutane-1-carbonitrile** involves the reaction of (3-Bromophenyl)acetonitrile with 1,3-dibromopropane. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from the deprotonation of the acetonitrile attacks the electrophilic carbon atoms of 1,3-dibromopropane, leading to the formation of the cyclobutane ring.

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

- To a solution of (3-Bromophenyl)acetonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K_2CO_3) is added portion-wise at room temperature under an inert atmosphere.

- The reaction mixture is stirred for a period to allow for the formation of the corresponding carbanion.
- 1,3-Dibromopropane (1.1-1.5 eq) is then added dropwise to the reaction mixture.
- The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is cooled to room temperature and quenched with water.
- The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the pure **1-(3-Bromophenyl)cyclobutane-1-carbonitrile**.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for **1-(3-Bromophenyl)cyclobutane-1-carbonitrile** is not readily available in the public domain, the following are predicted key features based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

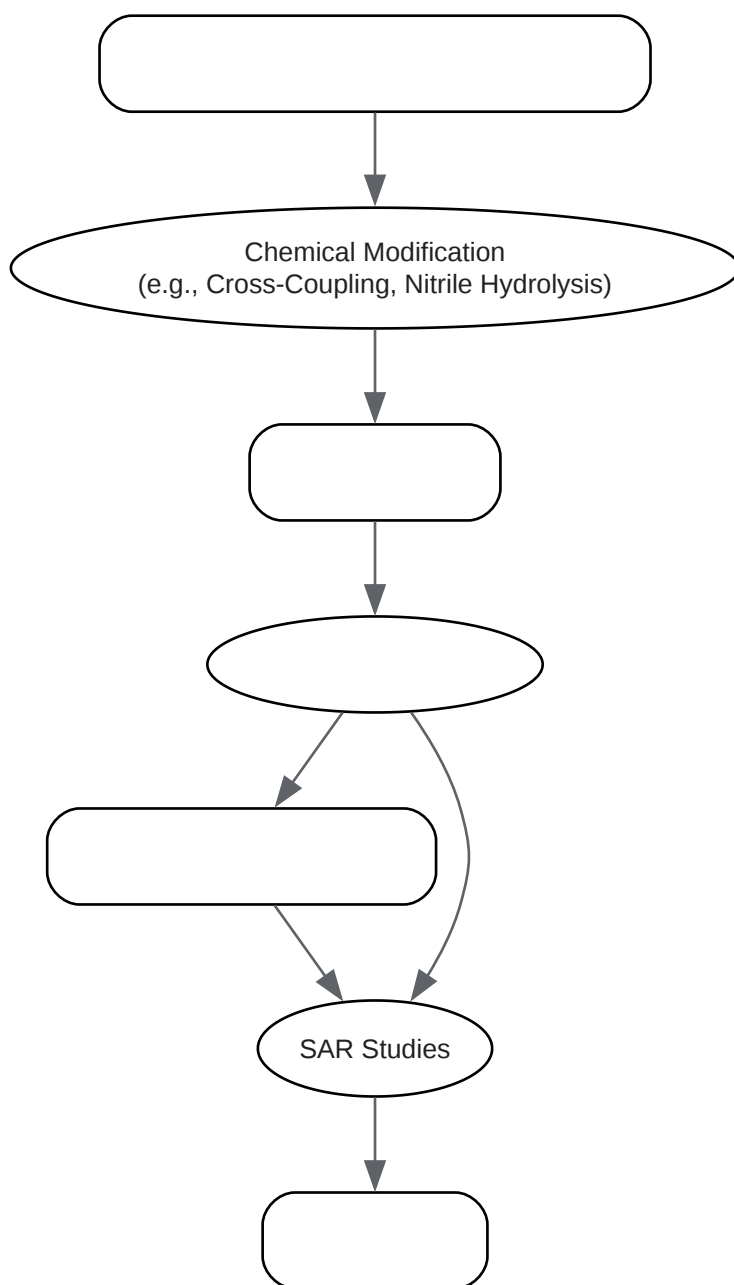
Technique	Predicted Key Features
^1H NMR	- Aromatic protons (4H) in the range of δ 7.2-7.8 ppm, showing characteristic splitting patterns for a meta-substituted benzene ring. - Cyclobutane methylene protons (6H) exhibiting complex multiplets in the upfield region, likely between δ 1.5-3.0 ppm, due to diastereotopicity and ring puckering.
^{13}C NMR	- Aromatic carbons appearing in the δ 120-140 ppm region, with the carbon attached to bromine showing a characteristic shift. - The quaternary carbon of the cyclobutane ring attached to the phenyl and nitrile groups would be significantly downfield. - The nitrile carbon ($\text{C}\equiv\text{N}$) would appear around δ 120-125 ppm. - Cyclobutane methylene carbons would be observed in the upfield region.
FT-IR (cm^{-1})	- A sharp, medium-intensity peak around 2240-2260 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ stretch. - Aromatic C-H stretching vibrations above 3000 cm^{-1} . - Aliphatic C-H stretching vibrations just below 3000 cm^{-1} . - C-Br stretching vibration in the fingerprint region (typically below 700 cm^{-1}).
Mass Spec (m/z)	- A molecular ion peak $[\text{M}]^+$ and a $[\text{M}+2]^+$ peak of approximately equal intensity, which is characteristic of a monobrominated compound. - Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the cyclobutane ring.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for **1-(3-Bromophenyl)cyclobutane-1-carbonitrile** itself, the cyclobutane moiety is recognized as a valuable scaffold in medicinal chemistry. The incorporation of a cyclobutane ring can impart desirable properties to drug candidates, such as increased metabolic stability, improved pharmacokinetic profiles, and novel three-dimensional arrangements for receptor binding.

The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.

Logical Relationship for Drug Discovery Application:



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Caption: Role as a scaffold in a drug discovery workflow.

Given the structural motifs present, this compound could serve as a starting point for the development of novel therapeutics targeting a range of biological targets. The exploration of its biological activity is a promising area for future research.

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References

- 1. 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | C₁₁H₁₀BrN | CID 17750080 - PubChem [pubchem.ncbi.nlm.nih.gov]
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